5-(3-Nitrophenyl)-1h-tetrazole
Overview
Description
5-(3-Nitrophenyl)-1H-tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Nitrophenyl)-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-nitrobenzyl chloride with sodium azide in the presence of a base, leading to the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(3-Nitrophenyl)-1H-tetrazole can undergo reduction to form the corresponding amine.
Reduction: The tetrazole ring can participate in reduction reactions, often leading to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Reduction: The major product of reduction is 5-(3-aminophenyl)-1H-tetrazole.
Substitution: Depending on the substituent introduced, various functionalized tetrazole derivatives can be obtained.
Scientific Research Applications
Chemistry: 5-(3-Nitrophenyl)-1H-tetrazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine:
Industry: In the materials science field, this compound is explored for its use in the development of energetic materials and as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-1H-tetrazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the nitro group, resulting in different reactivity and applications.
5-(4-Nitrophenyl)-1H-tetrazole: Similar structure but with the nitro group in the para position, which can influence its chemical properties and biological activity.
Uniqueness: 5-(3-Nitrophenyl)-1H-tetrazole is unique due to the position of the nitro group, which affects its electronic properties and reactivity
Properties
IUPAC Name |
5-(3-nitrophenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFFBXHGOXPKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301222 | |
Record name | 5-(3-nitrophenyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21871-44-3 | |
Record name | 21871-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21871-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-nitrophenyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-(3-Nitrophenyl)-1H-tetrazole in oligonucleotide synthesis, and how does its performance compare to other catalysts?
A: The research paper investigates the effectiveness of various activating agents and nucleophilic catalysts in the phosphotriester approach for synthesizing oligonucleotides []. This compound acts as a nucleophilic catalyst in this process. The study compares its performance to other catalysts like 1-methylimidazole, 3-nitro-1H-1,2,4-triazole, and others, assessing their impact on the rate of formation and yields of protected dideoxyribonucleoside and diribonucleoside phosphates. While the paper highlights the superior activating capacity of 2- and 4-nitrobenzenesulfonyl chlorides, it doesn't provide a direct comparison of this compound's catalytic activity against other tested catalysts. Further research is needed to draw definitive conclusions about its relative performance.
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